Ampelopsin-3'-O-glucoside
CAS No.: 82181-87-1
Cat. No.: VC0190567
Molecular Formula: C21H22O13
Molecular Weight: 482.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82181-87-1 |
|---|---|
| Molecular Formula | C21H22O13 |
| Molecular Weight | 482.39 |
Introduction
Natural Sources and Occurrence
While specific information about natural sources containing Ampelopsin-3'-O-glucoside is limited in the available literature, potential sources can be inferred based on plants known to contain the parent compound ampelopsin.
Table 2. Potential Natural Sources of Ampelopsin-3'-O-glucoside
Hovenia dulcis (Japanese raisin tree) has been used in traditional Japanese, Chinese, and Korean medicines to treat fever, parasitic infection, as a laxative, and for liver diseases and hangover treatment . This traditional use suggests potential biological activities that might be attributed to ampelopsin and its derivatives, including Ampelopsin-3'-O-glucoside.
In cancer research, dihydromyricetin has shown promising effects against various types of cancer. It inhibits the viability of breast cancer cell lines MCF-7 and MDA-MB-231 in a dose-dependent manner without toxicity to normal breast epithelial MCF-10A cells . Dihydromyricetin also shows activity against ovarian cancer by impairing motility and invasiveness of SKOV3 and A2780 cells while stimulating the JNK/ERK-caspase-3 pathway, leading to apoptosis . The glucosylated form may exhibit different uptake mechanisms and cellular distribution patterns, potentially modifying these anticancer effects.
Glycosylation of flavonoids generally affects their bioavailability and biological activities. From research on other flavonoid glucosides, we understand that the addition of a glucose moiety typically increases water solubility but may alter membrane permeability and cellular uptake mechanisms. As noted in research on cyanidin derivatives, glycosylation significantly affects the metabolic fate (ADME: Absorption, Distribution, Metabolism, and Excretion) of flavonoids .
Research Status and Future Directions
Research specifically focused on Ampelopsin-3'-O-glucoside appears to be in its early stages, with most studies centered on the aglycone form, dihydromyricetin. The development of methods for synthesizing and characterizing ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4 indicates growing interest in improving the physicochemical properties of ampelopsin through glycosylation.
One of the major challenges with dihydromyricetin is its poor bioavailability, which limits its potential medicinal applications . The pharmacokinetic characteristics of dihydromyricetin show a relatively low Cmax and short half-life after oral administration . Glycosylation, as in Ampelopsin-3'-O-glucoside, represents a potential approach to address these limitations by enhancing water solubility and stability.
Recent research has particularly focused on the anticancer potential of dihydromyricetin. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer, osteosarcoma, and ovarian cancer . The compound induces apoptosis through multiple mechanisms, including inhibition of mitochondrial oxidative phosphorylation, activation of Bax, and modulation of various signaling pathways . Future research could explore whether Ampelopsin-3'-O-glucoside retains, enhances, or alters these anticancer properties.
The interaction of flavonoids with human serum albumin (HSA) and other proteins significantly affects their bioavailability and distribution. Research on myricetin and its sulfate derivatives has shown that these compounds bind to albumin with high affinity and can affect drug transporters such as OATP1B1 and OATP2B1 . Similar studies on Ampelopsin-3'-O-glucoside would provide valuable insights into its pharmacokinetic properties and potential drug interactions.
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